molecular formula C13H9NO2S B11867392 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one CAS No. 656234-37-6

5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one

Katalognummer: B11867392
CAS-Nummer: 656234-37-6
Molekulargewicht: 243.28 g/mol
InChI-Schlüssel: JXCHJOBUZZZWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is a heterocyclic compound that features both isoquinoline and thiophene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.

    Introduction of the Thiophene Moiety: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 5-oxo-4-(thiophen-3-yl)isoquinolin-1(2H)-one.

    Reduction: Formation of 5-Hydroxy-4-(thiophen-3-yl)isoquinoline.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

    Materials Science: Use in the synthesis of organic semiconductors or conductive polymers.

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in the formulation of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxyisoquinoline: Lacks the thiophene moiety.

    4-(Thiophen-3-yl)isoquinoline: Lacks the hydroxyl group.

    Isoquinolin-1(2H)-one: Lacks both the hydroxyl group and the thiophene moiety.

Uniqueness

5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group and the thiophene moiety, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

656234-37-6

Molekularformel

C13H9NO2S

Molekulargewicht

243.28 g/mol

IUPAC-Name

5-hydroxy-4-thiophen-3-yl-2H-isoquinolin-1-one

InChI

InChI=1S/C13H9NO2S/c15-11-3-1-2-9-12(11)10(6-14-13(9)16)8-4-5-17-7-8/h1-7,15H,(H,14,16)

InChI-Schlüssel

JXCHJOBUZZZWII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CSC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.